molecular formula C7H14O2 B14311299 1-Methoxyhex-4-en-3-ol CAS No. 111575-03-2

1-Methoxyhex-4-en-3-ol

Cat. No.: B14311299
CAS No.: 111575-03-2
M. Wt: 130.18 g/mol
InChI Key: NGLGFROAKRBPLX-UHFFFAOYSA-N
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Description

1-Methoxyhex-4-en-3-ol is an organic compound with the molecular formula C7H14O. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the first carbon and a hydroxyl group (-OH) attached to the third carbon of a hexene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyhex-4-en-3-ol can be synthesized through various methods. One common approach involves the reaction of 1-hexene with methanol in the presence of an acid catalyst. The reaction typically proceeds via an electrophilic addition mechanism, where the double bond of 1-hexene reacts with the protonated methanol to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyhex-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-methoxyhex-4-en-3-one or 1-methoxyhex-4-en-3-al.

    Reduction: Formation of 1-methoxyhexane.

    Substitution: Formation of various substituted hexenes depending on the nucleophile used.

Scientific Research Applications

1-Methoxyhex-4-en-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alkenes and alcohols.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 1-Methoxyhex-4-en-3-ol involves its interaction with various molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The double bond allows for addition reactions, which can modify the compound’s structure and function.

Comparison with Similar Compounds

    1-Methoxyhex-3-en-2-ol: Similar structure but with different positioning of the functional groups.

    1-Methoxyhex-5-en-3-ol: Similar structure but with the double bond at a different position.

    1-Methoxyhex-4-en-2-ol: Similar structure but with the hydroxyl group at a different position.

Uniqueness: 1-Methoxyhex-4-en-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

111575-03-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-methoxyhex-4-en-3-ol

InChI

InChI=1S/C7H14O2/c1-3-4-7(8)5-6-9-2/h3-4,7-8H,5-6H2,1-2H3

InChI Key

NGLGFROAKRBPLX-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCOC)O

Origin of Product

United States

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